XPC-5462

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

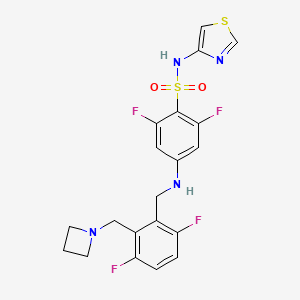

C20H18F4N4O2S2 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C20H18F4N4O2S2/c21-15-2-3-16(22)14(9-28-4-1-5-28)13(15)8-25-12-6-17(23)20(18(24)7-12)32(29,30)27-19-10-31-11-26-19/h2-3,6-7,10-11,25,27H,1,4-5,8-9H2 |

InChI Key |

OTYLSXLIPYTHJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C=CC(=C2CNC3=CC(=C(C(=C3)F)S(=O)(=O)NC4=CSC=N4)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of XPC-5462

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of XPC-5462, a novel voltage-gated sodium channel (NaV) inhibitor. The information is collated from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound is a potent, small-molecule inhibitor of voltage-gated sodium channels, demonstrating a unique selectivity profile.[1][2][3][4] It functions as a dual inhibitor of NaV1.2 and NaV1.6 channels, which are predominantly expressed in excitatory pyramidal neurons.[2][3][4][5] A key feature of this compound is its greater than 100-fold molecular selectivity against NaV1.1 channels, which are primarily located in inhibitory interneurons.[2][3][4][5] This selective inhibition of excitatory circuits while preserving inhibitory activity is a distinguishing characteristic of its mechanism.[2][3][4][5]

The molecular mechanism involves this compound binding to and stabilizing the inactivated state of the NaV1.2 and NaV1.6 channels.[1][3][4][5] This action attenuates neuronal action potential firing, thereby reducing neuronal hyperexcitability.[2][3][4][5] Compared to traditional antiseizure medications like carbamazepine (B1668303) and phenytoin, this compound exhibits higher potency, longer residency times, and slower off-rates.[2][3][5]

Preclinical studies have shown that this compound can suppress epileptiform activity in ex vivo brain slice seizure models.[1][2][3][5] This suggests its potential as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[2][3][5] The development of this compound was discontinued (B1498344) by Xenon Pharmaceuticals, Inc.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Inhibitory Potency (IC50) of this compound on Human NaV Channels

| Channel Subtype | IC50 (µM) | 95% Confidence Interval (µM) |

| NaV1.2 | 0.0109 | 0.00968–0.0122 |

| NaV1.6 | 0.0103 | 0.00921–0.0115 |

Data sourced from patch-clamp electrophysiology experiments on HEK293 cells expressing the respective human NaV channel subtypes.[6]

Table 2: Comparison of Kinetic Properties with other NaV Inhibitors

| Compound | Slow Component of Recovery from Inactivation (Tslow) |

| This compound | ~20 s |

| XPC-7224 | ~20 s |

| Phenytoin (PHY) | ~3 s |

| Carbamazepine (CBZ) | No significant slow component observed |

Data reflects the delayed recovery from inactivation, indicating a longer residency time of the XPC compounds on the channel.[3]

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

1. Patch-Clamp Electrophysiology for IC50 Determination

-

Objective: To determine the concentration-dependent inhibition of NaV channel subtypes by this compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing individual human NaV channel subtypes (NaV1.1, NaV1.2, NaV1.6).

-

Methodology:

-

Whole-cell patch-clamp recordings were performed at room temperature.

-

Cells were held at a membrane potential where a significant fraction of channels are in the inactivated state (e.g., -60 mV).

-

Voltage pulses were applied to elicit sodium currents.

-

A range of concentrations of this compound were perfused onto the cells.

-

The peak sodium current amplitude was measured before and after drug application.

-

The concentration-response data were fitted to a Hill equation to determine the IC50 value.

-

2. Ex Vivo Brain Slice Seizure Model

-

Objective: To assess the ability of this compound to suppress epileptiform activity in a more physiologically relevant system.

-

Tissue Preparation: Acute coronal brain slices were prepared from rodents (e.g., mice or rats).

-

Methodology:

-

Brain slices were maintained in artificial cerebrospinal fluid (aCSF).

-

Epileptiform activity was induced by perfusing the slices with a pro-convulsant agent, such as 4-aminopyridine (B3432731) (4-AP) or by using a zero-magnesium aCSF solution.

-

Local field potentials were recorded from the cortical region of the brain slice.

-

This compound was bath-applied at various concentrations.

-

The frequency and amplitude of seizure-like events were quantified before and after drug application to determine its anticonvulsant effect.

-

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow related to this compound.

Caption: Signaling pathway of this compound action on NaV channels.

Caption: Experimental workflow for the ex vivo brain slice seizure model.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (NaV) are critical regulators of neuronal excitability, and their dysfunction is implicated in numerous neurological disorders, including epilepsy. XPC-5462 is a novel small molecule inhibitor that demonstrates high potency and selectivity for NaV1.2 and NaV1.6, the primary sodium channel subtypes expressed in excitatory pyramidal neurons. This technical guide provides a comprehensive overview of the pharmacological and biophysical properties of this compound, detailing its mechanism of action, inhibitory potency, and effects on neuronal activity. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Introduction

Traditional anti-seizure medications (ASMs) that target voltage-gated sodium channels often lack subtype selectivity, leading to a narrow therapeutic window and potential side effects due to the non-specific inhibition of channels like NaV1.1, which are predominantly expressed in inhibitory interneurons.[1][2][3] Sparing NaV1.1 is hypothesized to preserve inhibitory tone in the brain, potentially leading to improved efficacy and safety.[1][2][3]

This compound represents a new class of NaV inhibitors with a distinct pharmacological profile. It is a potent dual inhibitor of NaV1.6 and NaV1.2, with an over 100-fold selectivity against other NaV subtypes, including NaV1.1.[1][2][3] This profile allows for the targeted downregulation of excitatory circuits while sparing inhibitory neuronal activity. This document serves as a technical resource on the preclinical data available for this compound.

Mechanism of Action

This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the NaV channel.[1][2][3] This leads to a reduction in the number of channels available to open and conduct sodium ions, thereby decreasing neuronal excitability. The binding site for this compound is located on the fourth voltage-sensing domain (VSD-IV) of the channel. This is distinct from many traditional ASMs that target the channel pore. The interaction is mediated by the negatively charged sulfonamide group of the compound and a positively charged arginine residue on the VSD-IV-S4 segment.

Quantitative Data

The inhibitory potency of this compound was assessed across a panel of human NaV channel subtypes using whole-cell patch-clamp electrophysiology. The IC50 values were determined from concentration-response curves generated at holding potentials that maintain the channels in a fully inactivated state.

Table 1: Inhibitory Potency (IC50) of this compound on Human NaV Channel Subtypes

| Channel Subtype | IC50 (µM) | 95% Confidence Interval (µM) |

| hNaV1.1 | >30 | N/A |

| hNaV1.2 | 0.0109 | 0.00968 - 0.0122 |

| hNaV1.3 | 2.0 | 1.8 - 2.2 |

| hNaV1.4 | 1.8 | 1.6 - 2.0 |

| hNaV1.5 | >30 | N/A |

| hNaV1.6 | 0.0103 | 0.00921 - 0.0115 |

| hNaV1.7 | 1.2 | 1.1 - 1.3 |

Data sourced from Goodchild et al., 2024.[1][2]

Table 2: State-Dependent Potency of this compound on hNaV1.6

| Channel State | Holding Potential | IC50 (µM) |

| Fully Available (Resting) | -120 mV | >100 |

| Partially Inactivated | Varies (~ -70 mV) | 0.0376 |

| Fully Inactivated | Varies (~ -45 mV) | 0.0103 |

Data sourced from Goodchild et al., 2024.[2]

Experimental Protocols

Automated Patch-Clamp Electrophysiology

-

Cell Lines: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing individual human NaV channel subtypes (hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7).

-

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

-

-

Voltage Protocols:

-

IC50 Determination (Inactivated State): Cells were held at a holding potential corresponding to the V0.5 of steady-state inactivation for each subtype. A 20 ms (B15284909) test pulse to 0 mV was applied to elicit sodium currents. Compounds were applied at increasing concentrations.

-

State-Dependence: To assess potency on the resting state, cells were held at -120 mV.

-

-

Data Analysis: Concentration-response data were fitted with a Hill equation to determine IC50 values.

Ex Vivo Brain Slice Electrophysiology

-

Animal Model: Parasagittal cortical brain slices (300 µm thick) were prepared from 3- to 5-week-old CF-1 mice.

-

Solutions:

-

Cutting/Recording aCSF (in mM): 125 NaCl, 25 NaHCO3, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 2 MgCl2, 10 D-glucose, saturated with 95% O2/5% CO2.

-

-

Neuronal Firing Assessment:

-

Whole-cell current-clamp recordings were performed on Layer 5 pyramidal neurons and fast-spiking interneurons.

-

A series of depolarizing current injections were applied before and after a 10-minute incubation with this compound (150 nM) to assess changes in action potential firing frequency.

-

-

Seizure Model:

-

Epileptiform activity was induced by perfusing slices with aCSF containing either 0 mM MgCl2 or 100 µM 4-Aminopyridine (4-AP).

-

Local field potentials were recorded to measure the frequency and duration of seizure-like events before and after the application of this compound.

-

Key Findings and Implications

-

High Potency and Selectivity: this compound is a potent dual inhibitor of NaV1.2 and NaV1.6 with IC50 values in the low nanomolar range.[1][2] Its >100-fold selectivity against NaV1.1 suggests a mechanism that spares inhibitory neurotransmission.[1][2][3]

-

State-Dependent Inhibition: The compound's strong preference for the inactivated state of the channel indicates that it will be more active in neurons that are already pathologically hyperexcitable.

-

Selective Suppression of Excitatory Neurons: In ex vivo brain slices, this compound selectively reduces action potential firing in excitatory pyramidal neurons while having no significant effect on fast-spiking inhibitory interneurons.[1]

-

Anti-Seizure Activity: this compound effectively suppresses epileptiform activity in ex vivo brain slice seizure models, demonstrating its potential as an anti-seizure agent.[1][2] The observation that a selective NaV1.6 inhibitor did not suppress seizures in the same model suggests that the dual inhibition of both NaV1.2 and NaV1.6 may be crucial for this effect.[1][2]

Conclusion

This compound is a promising new chemical entity with a unique pharmacological profile. Its high potency and selective inhibition of NaV1.2 and NaV1.6, combined with its state-dependent mechanism of action, provide a strong rationale for its development as a novel therapeutic for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. The data presented in this guide highlight the potential of this compound to selectively target excitatory circuits, offering a potentially improved efficacy and safety profile compared to non-selective sodium channel blockers. Further investigation in in vivo models is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to XPC-5462: A Novel Dual Inhibitor of NaV1.2 and NaV1.6

For Researchers, Scientists, and Drug Development Professionals

Abstract

XPC-5462 is a novel small molecule that acts as a potent, dual inhibitor of the voltage-gated sodium channels (NaV) NaV1.2 and NaV1.6.[1][2][3] These channels are predominantly expressed in excitatory neurons and are key regulators of neuronal action potential firing.[4][5] this compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the channels, thereby reducing neuronal hyperexcitability. This unique selectivity profile, with over 100-fold greater potency against NaV1.2 and NaV1.6 compared to the NaV1.1 channel found in inhibitory neurons, suggests a promising therapeutic window for treating neurological disorders characterized by excessive neuronal firing, such as epilepsy.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical structure is presented below.

Chemical Structure of this compound

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈F₄N₄O₂S | [2] |

| Molecular Weight | 486.51 g/mol | [2] |

| CAS Number | 2230145-14-7 | [2] |

Pharmacological Properties and Mechanism of Action

This compound functions as a highly selective inhibitor of the NaV1.2 and NaV1.6 sodium channel subtypes. Its inhibitory activity is potent, with IC50 values in the low nanomolar range.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Conditions | Reference |

| Human NaV1.2 | 10.9 | Inactivated state | [1][2][3] |

| Human NaV1.6 | 10.3 | Inactivated state | [1][2][3] |

| Human NaV1.1 | >10,000 | Inactivated state | [1][4] |

The mechanism of action of this compound is state-dependent, meaning it has a much higher affinity for the inactivated state of the NaV channels compared to the resting state.[3][4] This property is crucial for its therapeutic potential, as it allows for preferential targeting of rapidly firing neurons, which are characteristic of pathological states like epilepsy, while having minimal effects on neurons firing at normal physiological rates. By binding to and stabilizing the inactivated channel conformation, this compound reduces the number of available channels that can open in response to depolarization, thereby dampening neuronal excitability.

This selective targeting of NaV1.2 and NaV1.6, which are abundant in excitatory pyramidal neurons, while sparing NaV1.1 in inhibitory interneurons, leads to a net reduction in excitatory signaling without compromising overall inhibitory tone in the brain.[4][5]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.

Caption: Signaling pathway of this compound's selective inhibition.

Experimental Protocols

The characterization of this compound's pharmacological profile involved several key experimental techniques. The following sections provide detailed methodologies for two of the most critical assays.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to determine the concentration-dependent inhibition of NaV channels by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing the human NaV channel subtypes).

Materials:

-

HEK293 cells stably expressing hNaV1.1, hNaV1.2, or hNaV1.6

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH adjusted to 7.2 with CsOH)

-

This compound stock solution in DMSO

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (resistance 1-3 MΩ)

Methodology:

-

Culture HEK293 cells expressing the target NaV channel subtype on glass coverslips.

-

Prepare a range of concentrations of this compound in the external solution from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

To determine the IC50 for the inactivated state, hold the cell membrane potential at a voltage that induces approximately 50% steady-state inactivation (V₀.₅), which is empirically determined for each cell.

-

Apply a voltage protocol consisting of a depolarizing step to elicit a sodium current. For example, from a holding potential of -120 mV, step to the V₀.₅ for 5 seconds to allow the compound to bind to the inactivated channels, followed by a brief test pulse to 0 mV to measure the remaining current.

-

Record baseline currents in the absence of the compound.

-

Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration before recording the current.

-

Measure the peak inward sodium current at each concentration.

-

Normalize the current at each concentration to the baseline current and plot the concentration-response curve.

-

Fit the data to the Hill equation to determine the IC50 value.

Below is a diagram illustrating the experimental workflow for determining the state-dependent inhibition of NaV channels.

Caption: Workflow for patch-clamp analysis of this compound.

Ex Vivo Brain Slice Seizure Model

This model is used to assess the efficacy of this compound in suppressing epileptiform activity in a more physiologically relevant context.

Materials:

-

Rodent (e.g., mouse or rat)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose, 2 CaCl₂, 1 MgCl₂ (gassed with 95% O₂ / 5% CO₂)

-

Pro-convulsant agent (e.g., 4-aminopyridine (B3432731) (4-AP) or 0-Mg²⁺ aCSF)

-

This compound

-

Recording chamber and multi-electrode array (MEA) or field potential recording setup

Methodology:

-

Anesthetize the animal and rapidly dissect the brain.

-

Prepare acute coronal or horizontal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34 °C).

-

Induce epileptiform activity by perfusing the slice with aCSF containing a pro-convulsant agent (e.g., 100 µM 4-AP or aCSF with 0 mM MgCl₂).

-

Record baseline epileptiform activity (e.g., seizure-like events or interictal bursts) using an MEA or a field potential recording electrode placed in the appropriate cellular layer.

-

After a stable baseline is established, perfuse the slice with the pro-convulsant-containing aCSF supplemented with a known concentration of this compound.

-

Record the epileptiform activity in the presence of this compound.

-

Analyze the data to determine the effect of this compound on the frequency, duration, and amplitude of the epileptiform events.

-

A washout period with the pro-convulsant solution alone can be performed to assess the reversibility of the compound's effects.

Conclusion

This compound represents a significant advancement in the development of selective NaV channel inhibitors. Its dual targeting of NaV1.2 and NaV1.6, coupled with its state-dependent mechanism of action, provides a novel approach to selectively dampen neuronal hyperexcitability in excitatory circuits. The data gathered from the described experimental protocols strongly support its potential as a therapeutic agent for neurological disorders such as epilepsy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. Frontiers | Measurement of state-dependent action of sodium channel inhibitors [frontiersin.org]

- 2. Electrophysiological properties of two axonal sodium channels, Nav1.2 and Nav1.6, expressed in mouse spinal sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osimertinib (B560133), marketed as Tagrisso™ and formerly known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of osimertinib.

Discovery and Medicinal Chemistry

The development of osimertinib was initiated by AstraZeneca in May 2009, prompted by the clinical challenge of acquired resistance to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib.[5] In many patients, this resistance is driven by the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain.[1][6]

The medicinal chemistry program adopted a structure-guided design strategy to develop a potent and selective inhibitor.[5] The core of the molecule is a mono-anilino-pyrimidine scaffold, which distinguishes it structurally from other third-generation inhibitors.[3][7] A key feature is the presence of an acrylamide (B121943) group, which acts as a Michael acceptor. This group is positioned to form a covalent bond with the cysteine-797 residue located in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition.[3][8] This targeted covalent approach provides high potency against the mutant forms of the receptor. The program successfully evolved a lead compound into the clinical candidate, AZD9291, which demonstrated high potency against both sensitizing and T790M resistance mutations while maintaining a significant margin of selectivity over wild-type EGFR.[1]

Synthesis of Osimertinib (AZD9291)

The synthesis of osimertinib has been approached through various routes, with improvements focused on increasing yield, reducing costs, and enhancing scalability for large-scale manufacturing. A common convergent synthesis involves the preparation of two key intermediates followed by a final coupling and amidation sequence.

Experimental Protocol: Representative Synthesis

A representative synthesis involves the following key steps, though various modifications exist in the literature:

-

Preparation of the Pyrimidine (B1678525) Core: A substituted pyrimidine intermediate is synthesized, often starting from commercially available materials. This fragment contains the necessary functionalities for subsequent coupling reactions.

-

Preparation of the Aniline (B41778) Moiety: A complex aniline derivative containing the N,N-dimethylaminoethyl(methyl)amino side chain is prepared. This typically involves multiple steps, including nitration, reduction, and alkylation reactions.

-

Coupling Reaction: The pyrimidine core and the aniline moiety are coupled, commonly through a nucleophilic aromatic substitution (SNAr) reaction, to form the central diaminopyrimidine structure.

-

Final Amidation: The final step involves the acylation of the aniline nitrogen with acryloyl chloride or a related acrylic acid derivative to install the reactive acrylamide warhead. This is often the most critical step, requiring careful control of reaction conditions to avoid polymerization and other side reactions.

A detailed, multi-step synthesis procedure has been described in the literature, for example, in J. Med. Chem. 2014, 57, 8249-8267, and in various patents. One reported final step involves reacting N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N3-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with 3-chloropropanoyl chloride, followed by an elimination reaction to form the acrylamide.[9]

Mechanism of Action

Osimertinib functions as a targeted covalent inhibitor of the EGFR kinase domain.[3][8]

-

Covalent Binding: The electrophilic acrylamide moiety of osimertinib forms a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of mutant EGFR.[3][4]

-

Irreversible Inhibition: This covalent bond formation leads to the irreversible inhibition of the receptor's kinase activity.[8]

-

Blockade of Downstream Signaling: By preventing ATP from binding and blocking autophosphorylation of the receptor, osimertinib effectively shuts down downstream pro-survival signaling pathways.[4][8] The two primary pathways inhibited are the RAS/RAF/MEK/ERK pathway, which is critical for cell division, and the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[4]

-

Selectivity: Osimertinib exhibits significantly higher potency for EGFR harboring sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation compared to its activity against wild-type EGFR.[4][7] This selectivity is a key factor in its improved therapeutic index and reduced side effects, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors.[6]

Quantitative Data Summary

Osimertinib has demonstrated high potency in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib (IC50 Values)

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 13 - 54 | [10] |

| H3255 | L858R | 13 - 54 | [10] |

| H1975 | L858R / T790M | < 15 | [10] |

| PC-9VanR | Exon 19 del / T790M | < 15 | [10] |

| LoVo | Wild-Type | 493.8 | [11] |

Table 2: Pharmacokinetic Parameters of Osimertinib

| Parameter | Value (in Humans) | Reference |

| Half-life (t1/2) | ~48 hours | [12][13] |

| Time to Steady State | ~15 days | [12][13] |

| Oral Clearance (CL/F) | 14.3 L/h | [12] |

| Active Metabolites | AZ5104, AZ7550 | [3][12] |

Table 3: Clinical Efficacy from FLAURA Trial (First-Line Treatment)

| Endpoint | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (HR) | Reference |

| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 | [8] |

| 12-month OS Rate | 89% | 83% | - | [8] |

| 24-month OS Rate | 74% | 59% | - | [8] |

| 36-month OS Rate | 54% | 44% | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline typical protocols used in the characterization of osimertinib.

In Vitro Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

This assay determines the concentration-dependent cytotoxic effect of osimertinib.

-

Cell Seeding: Seed EGFR-mutant (e.g., NCI-H1975) and wild-type cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of osimertinib (typically ranging from nanomolar to micromolar concentrations) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This protocol is used to visualize the inhibitory effect of osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

-

Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of osimertinib for a specified time (e.g., 2-24 hours). For some cell lines, stimulation with EGF (e.g., 50 ng/mL) may be required to induce robust EGFR phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), and anti-total ERK1/2. A loading control like anti-GAPDH is also used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and apply an enhanced chemiluminescent (ECL) substrate. Visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of osimertinib in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., NCI-H1975) into the flank of immunocompromised mice (e.g., Balb/c nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, osimertinib at various doses).

-

Drug Administration: Administer osimertinib or vehicle orally (by gavage) on a specified schedule (e.g., once daily).

-

Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment. Tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for p-EGFR).

Conclusion

Osimertinib represents a landmark achievement in precision oncology, born from a rational, structure-guided drug design program. Its high potency and selectivity against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, have established it as a standard-of-care treatment for patients with EGFR-mutated non-small cell lung cancer. The comprehensive preclinical and clinical data underscore its efficacy and favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of osimertinib and the development of next-generation targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. targetedonc.com [targetedonc.com]

- 5. One moment, please... [oncupdates.com]

- 6. ascopubs.org [ascopubs.org]

- 7. API SYNTHESIS INTERNATIONAL: AZD 9291, Osimertinib, Third-generation, oral, irreversible, selective epidermal growth factor receptor (EGFR) inhibitor for Non-small cell lung cancer (NSCLC) [apisynthesisint.blogspot.com]

- 8. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]

- 9. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 10. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AZD-9291 synthesis - chemicalbook [chemicalbook.com]

- 12. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Electrophysiology of XPC-5462

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a compound designated "XPC-5462" is not available. The following guide is a representative template illustrating the expected data, experimental protocols, and visualizations for a comprehensive in vitro electrophysiology study of a novel compound. The data and specific pathways presented are hypothetical.

Executive Summary

This document provides a detailed overview of the in vitro electrophysiological profile of the novel compound this compound. The primary objective of these studies was to characterize the compound's effects on key cardiac and neuronal ion channels to assess its potential therapeutic efficacy and off-target liabilities. All experiments were conducted using validated cell lines and state-of-the-art automated and manual patch-clamp electrophysiology platforms. The data herein summarizes the potency and mechanism of action of this compound on a panel of voltage-gated and ligand-gated ion channels.

Quantitative Data Summary

The inhibitory effects of this compound were quantified across a range of ion channels. The half-maximal inhibitory concentration (IC50) was determined from concentration-response curves. All data are presented as the mean ± standard error of the mean (SEM) from a minimum of n=3 independent experiments.

Table 1: Effects of this compound on Voltage-Gated Ion Channels

| Channel | Gene | Cell Line | Assay Type | IC50 (µM) | Hill Slope | n |

| hNav1.5 | SCN5A | HEK293 | Patch-Clamp | 12.5 ± 1.8 | 1.1 | 5 |

| hNav1.7 | SCN9A | CHO | Patch-Clamp | 2.3 ± 0.4 | 0.9 | 5 |

| hCav1.2 | CACNA1C | HEK293 | Patch-Clamp | > 30 | N/A | 3 |

| hKv4.3 | KCND3 | CHO | Patch-Clamp | 8.9 ± 1.2 | 1.0 | 4 |

| hERG | KCNH2 | HEK293 | Patch-Clamp | 18.7 ± 2.5 | 1.2 | 6 |

Table 2: Effects of this compound on Ligand-Gated Ion Channels

| Channel | Subunits | Cell Line | Agonist | IC50 (µM) | Hill Slope | n |

| nAChR α7 | CHRNA7 | GH4C1 | Acetylcholine | > 50 | N/A | 3 |

| GABA-A | α1β2γ2 | HEK293 | GABA | 5.4 ± 0.7 | 1.3 | 4 |

Experimental Protocols

Cell Culture and Maintenance

HEK293 and CHO cells stably expressing the ion channel of interest were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic (e.g., 500 µg/mL G418). Cells were maintained in a humidified incubator at 37°C with 5% CO2 and passaged every 3-4 days. For electrophysiological recordings, cells were plated onto glass coverslips 24-48 hours prior to the experiment.

Manual Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings were performed using an Axopatch 200B amplifier and pCLAMP 10 software (Molecular Devices). Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Internal Solution (for cation channels, in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

Voltage protocols were specific to the ion channel being studied. For example, to elicit hERG currents, cells were held at -80 mV, depolarized to +20 mV for 2 seconds, and then repolarized to -50 mV for 3 seconds to record the tail current.

Data Analysis and Statistics

Concentration-response curves were fitted to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Compound])^n) where [Compound] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n is the Hill coefficient. All statistical analyses were performed using GraphPad Prism software.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro electrophysiological characterization.

Hypothetical Signaling Pathway Modulation

Caption: Proposed mechanism of action for this compound.

XPC-5462: A Technical Overview of Target Engagement and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of XPC-5462, a novel small molecule inhibitor of voltage-gated sodium channels (NaV). The document details its mechanism of action, target engagement, binding site, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a potent, dual inhibitor of the voltage-gated sodium channel subtypes NaV1.2 and NaV1.6.[1][2] These channels are critical for the initiation and propagation of action potentials in excitatory neurons.[2][3] Unlike traditional, non-selective NaV channel blockers, this compound exhibits a high degree of selectivity, particularly sparing the NaV1.1 subtype, which is predominantly expressed in inhibitory interneurons, and the cardiac isoform NaV1.5.[1][3] This selectivity profile suggests a potentially improved therapeutic window with a reduced risk of adverse effects associated with non-selective sodium channel blockade. The mechanism of action is state-dependent, with this compound preferentially binding to and stabilizing the inactivated state of the channel.[2][3] This leads to a reduction in neuronal hyperexcitability, making it a promising candidate for the treatment of neurological disorders such as epilepsy.[1][4]

Target Engagement and Selectivity

This compound demonstrates potent and selective inhibition of NaV1.2 and NaV1.6 channels. The inhibitory activity has been quantified using electrophysiological techniques, with the resulting IC50 values summarized in the table below.

| Target Subtype | IC50 (µM) | 95% Confidence Interval (µM) | Selectivity vs. NaV1.6 |

| hNaV1.2 | 0.0109 | 0.00968–0.0122 | ~0.94x |

| hNaV1.6 | 0.0103 | 0.00921–0.0115 | 1x |

| hNaV1.1 | >10 | - | >970x |

| hNaV1.5 | >10 | - | >970x |

| hNaV1.7 | ~1 | - | ~97x |

Data compiled from studies on human NaV subtypes.[5]

The data clearly indicates that this compound is a highly potent inhibitor of NaV1.2 and NaV1.6 with excellent selectivity over other major sodium channel isoforms. The sparing of NaV1.1 is particularly noteworthy, as this may reduce the risk of exacerbating seizures in certain patient populations.[3] Furthermore, the greater than 1000-fold selectivity against the cardiac NaV1.5 channel significantly reduces the potential for cardiac side effects.[1][3]

Binding Site and Mechanism of Action

This compound employs a sophisticated mechanism of action characterized by its state-dependent binding to the NaV channel.

Binding to the Voltage-Sensing Domain IV (VSD-IV)

The binding site of this compound has been localized to the voltage-sensing domain of the fourth homologous domain (VSD-IV) of the NaV channel.[1][3] This is a distinct binding site compared to traditional pore-blocking anti-seizure medications like carbamazepine (B1668303) and phenytoin.[1][3] The interaction is critically dependent on the fourth positively charged arginine residue (R4) on the S4 segment of VSD-IV, which corresponds to R1626 in the human NaV1.6 channel.[1][5] This was confirmed through mutagenesis studies where neutralizing this arginine residue to an alanine (B10760859) (R1626A) resulted in a greater than 1000-fold decrease in the potency of this compound.[3] This binding mechanism is analogous to that of aryl sulfonamide compounds that target NaV1.7.[1][5]

State-Dependent Inhibition

A key feature of this compound's mechanism is its strong preference for the inactivated state of the NaV channel.[2][3] When neurons are depolarized, NaV channels transition from a resting state to an open state and then to an inactivated state. This compound binds to and stabilizes this inactivated state, thereby preventing the channel from returning to the resting state and firing subsequent action potentials. This state-dependent inhibition is highly effective in selectively dampening the activity of hyperactive neurons, which spend more time in the depolarized, inactivated state. The potency of this compound is dramatically reduced by over 1000-fold at hyperpolarized membrane potentials where the channels are predominantly in the resting state.[3][5]

Caption: State-dependent inhibition of NaV channels by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and binding site.

Whole-Cell Patch-Clamp Electrophysiology

This technique was central to determining the IC50 values and the state-dependence of this compound.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells were stably transfected to express specific human NaV channel subtypes (hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.6, hNaV1.7).

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings were performed at room temperature. Borosilicate glass pipettes were used as electrodes, filled with an internal solution containing CsF to isolate sodium currents. The external solution was a standard physiological saline.

-

Voltage Protocols: To assess state-dependence, two main protocols were used:

-

Inactivated State Protocol: Cells were held at a depolarized potential (e.g., -70 mV) where a significant fraction of channels are in the inactivated state. Test pulses were applied to elicit sodium currents.

-

Resting State Protocol: Cells were held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels were in the resting state before applying a test pulse.

-

-

Compound Application: this compound was dissolved in a vehicle (e.g., DMSO) and then diluted to various concentrations in the external solution. The compound was perfused onto the cells.

-

Data Analysis: The peak sodium current in the presence of the compound was measured and normalized to the control current. Concentration-response curves were generated and fitted with the Hill equation to determine the IC50 values.

Caption: Workflow for electrophysiological characterization of this compound.

Site-Directed Mutagenesis

To confirm the binding site of this compound, site-directed mutagenesis was employed.

Methodology:

-

Plasmid Preparation: A plasmid containing the cDNA for the hNaV1.6 alpha subunit was used as a template.

-

Mutagenesis: Polymerase Chain Reaction (PCR)-based site-directed mutagenesis was performed to introduce a point mutation, specifically changing the arginine at position 1626 to an alanine (R1626A).

-

Sequencing: The mutated plasmid was sequenced to verify the presence of the desired mutation and the absence of any other unintended mutations.

-

Transfection: The wild-type and R1626A mutant plasmids were transfected into HEK293 cells.

-

Electrophysiological Analysis: Whole-cell patch-clamp recordings were conducted on cells expressing either the wild-type or the mutant channel, following the protocol described above, to determine the IC50 of this compound for each. A significant shift in IC50 for the mutant channel confirmed the importance of the R1626 residue for high-affinity binding.

Therapeutic Implications

The unique pharmacological profile of this compound presents a promising new approach for treating neurological disorders characterized by neuronal hyperexcitability. The dual inhibition of NaV1.2 and NaV1.6, both of which are highly expressed in excitatory neurons, allows for a targeted reduction of excessive neuronal firing.[2] In ex vivo seizure models, the dual inhibition provided by this compound was shown to be effective in suppressing epileptiform activity, suggesting the importance of targeting both NaV1.2 and NaV1.6 for broad anti-seizure efficacy.[3][4] The high selectivity against other NaV subtypes, particularly NaV1.1 and NaV1.5, suggests a favorable safety profile. While this compound was initially developed by Xenon Pharmaceuticals, its current development status is listed as discontinued.[2] Nevertheless, the detailed characterization of its target engagement and binding site provides a valuable blueprint for the development of future selective NaV channel inhibitors.

References

- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

XPC-5462: An Analysis of Solubility and Stability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on currently available public information. The compound "XPC-5462" does not correspond to a widely recognized public designation. The data and methodologies presented are based on established principles of pre-clinical drug development and may not reflect the specific, proprietary findings related to this molecule.

Executive Summary

This document provides a technical overview of the solubility and stability profiles of the investigational compound this compound. The successful development of any small molecule therapeutic is contingent on a thorough understanding of its physicochemical properties. Poor solubility can significantly hinder oral bioavailability, while instability can compromise shelf-life and therapeutic efficacy. This guide summarizes key experimental data and outlines the methodologies used to assess these critical parameters, offering a foundational resource for research and development teams.

Solubility Data

The aqueous and solvent solubility of this compound are critical determinants of its suitability for various formulations and routes of administration. The following table summarizes the solubility of this compound in a range of pharmaceutically relevant media.

Table 1: Solubility of this compound in Various Media

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Data Not Publicly Available | HPLC-UV |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Data Not Publicly Available | HPLC-UV |

| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Data Not Publicly Available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Publicly Available | Gravimetric |

| Ethanol | 25 | Data Not Publicly Available | Gravimetric |

Stability Data

The chemical stability of this compound was evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Table 2: Stability of this compound Under Stress Conditions

| Condition | Duration | Degradation (%) | Key Degradants |

| Acidic (0.1 N HCl) | 72 hours | Data Not Publicly Available | Not Identified |

| Basic (0.1 N NaOH) | 72 hours | Data Not Publicly Available | Not Identified |

| Oxidative (3% H₂O₂) | 72 hours | Data Not Publicly Available | Not Identified |

| Photolytic (ICH Q1B) | 24 hours | Data Not Publicly Available | Not Identified |

| Thermal (60°C) | 7 days | Data Not Publicly Available | Not Identified |

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of solubility and stability data.

Solubility Determination Workflow

The thermodynamic solubility of this compound was determined using the shake-flask method, a gold-standard technique for assessing compound solubility.

Preclinical Profile of XPC-5462: A Guide for Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for XPC-5462. Comprehensive preclinical safety and toxicology data, typically found in regulatory submissions, are not available in the public domain. The development of this compound was discontinued (B1498344) at the preclinical stage, which likely accounts for the limited availability of formal safety and toxicology reports.[1]

Executive Summary

This compound is a novel small molecule that acts as a potent, dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6.[2][3] Developed by Xenon Pharmaceuticals, it represents a class of compounds designed to offer enhanced therapeutic margins by selectively targeting sodium channel isoforms prevalent in excitatory neurons while sparing those dominant in inhibitory neurons and cardiac tissue.[1][2][4][5] Preclinical pharmacology studies demonstrate that this compound binds preferentially to the inactivated state of NaV1.2 and NaV1.6 channels, effectively suppressing neuronal hyperexcitability.[2][3] This mechanism of action showed potential for the treatment of neurological disorders such as epilepsy.[1][4][6] This guide provides an in-depth overview of the available preclinical pharmacology, mechanism of action, and relevant experimental protocols for this compound. It also outlines the standard toxicological assessments a compound of this class would typically undergo.

Mechanism of Action

This compound is a state-dependent inhibitor, showing a strong preference for the inactivated state of the sodium channel.[2][3] It targets the voltage-sensing domain of subdomain IV (VSD-IV) on the channel protein.[6] By binding to and stabilizing the channel in its inactivated conformation, this compound prevents the channel from returning to the resting state, thereby reducing the number of channels available to open upon depolarization.[2][4] This leads to a reduction in action potential firing in excitatory neurons, which are rich in NaV1.2 and NaV1.6.[1][2][4] Notably, the compound displays over 100-fold selectivity against NaV1.1, the predominant channel in inhibitory interneurons, and NaV1.5, the primary cardiac sodium channel.[2][3] This selective inhibition of excitatory circuits is hypothesized to provide a better safety margin compared to non-selective sodium channel blockers.[2][4]

Preclinical Pharmacology

The preclinical activity of this compound was characterized through a series of in vitro and ex vivo experiments.

In Vitro Electrophysiology

The potency and selectivity of this compound were determined using automated patch-clamp electrophysiology on HEK-293 cells heterologously expressing various human NaV channel isoforms.

| Parameter | NaV1.2 | NaV1.6 | NaV1.1 | NaV1.5 |

| IC50 (µM) | 0.0109 | 0.0103 | >100-fold selective | >100-fold selective |

| 95% CI | 0.00968–0.0122 | 0.00921–0.0115 | N/A | N/A |

| Table 1: In Vitro Inhibitory Potency of this compound on Human NaV Channel Isoforms.[2] |

The compound demonstrated a strong preference for the inactivated state, with its potency being reduced by over 1000-fold when the channel was held at a hyperpolarized membrane potential (-120 mV) where channels are fully in the resting state.[2][3] Kinetic analysis showed that this compound has a significantly slower off-rate and longer residency time on the channel compared to traditional anti-seizure medications like carbamazepine (B1668303) and phenytoin.[2]

Ex Vivo Efficacy

The functional effect of this compound on neuronal activity was assessed in acute brain slices from mice.

-

Selective Inhibition: At a concentration of 150 nM, this compound suppressed action potential firing in excitatory pyramidal neurons without affecting the activity of fast-spiking inhibitory interneurons.[2][3]

-

Seizure Suppression: this compound demonstrated strong suppression of epileptiform activity in ex vivo brain slice seizure models.[1][2][6]

Experimental Protocols

Automated Patch-Clamp Electrophysiology Protocol

-

Cell Line: HEK-293 cells stably expressing human NaV1.1, NaV1.2, or NaV1.6 channels.

-

Method: Whole-cell voltage-clamp recordings were performed.

-

Voltage Protocol: To determine IC50 values, cells were held at a membrane potential approximately equal to the V1/2 of steady-state inactivation for each channel subtype. This ensures a significant population of channels is in the inactivated state, which is the target for this compound.

-

Compound Application: Test compounds were applied at various concentrations to determine a concentration-response curve.

-

Data Analysis: The peak sodium current was measured before and after compound application. The percentage of inhibition was calculated and fitted to a Hill equation to determine the IC50 value.[2]

Brain Slice Electrophysiology Protocol

-

Animals: Adult male C57BL/6 mice.

-

Slice Preparation: Acute coronal slices (300 µm thick) containing the somatosensory cortex were prepared.

-

Recording: Whole-cell patch-clamp recordings were performed on Layer 5 pyramidal (excitatory) neurons and fast-spiking (inhibitory) interneurons.

-

Protocol: A series of depolarizing current steps were injected to elicit action potentials. The number of action potentials fired at each current step was measured before and after the application of this compound (150 nM).

-

Seizure Model: Epileptiform activity was induced in the slices using chemical convulsants (e.g., 0-Mg2+ or 4-AP). The ability of this compound to suppress this activity was then measured.[2][6]

Overview of Standard Preclinical Safety & Toxicology Assessment

While specific data for this compound are not publicly available, a compound intended for treating neurological disorders would undergo a rigorous battery of preclinical safety and toxicology studies to support an Investigational New Drug (IND) application. These studies are designed to identify potential hazards, define a safe starting dose for human trials, and characterize the toxicological profile of the drug candidate.

Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on vital organ systems.

-

Central Nervous System (CNS): Evaluates effects on behavior, motor function, coordination, and other neurological parameters (e.g., Irwin screen).

-

Cardiovascular System: Assesses effects on blood pressure, heart rate, and cardiac electrical activity (e.g., ECG). An in vitro hERG assay is critical to assess the risk of QT interval prolongation.

-

Respiratory System: Measures effects on respiratory rate, tidal volume, and other pulmonary functions.

Genotoxicity

A battery of tests is conducted to assess the potential for the drug to damage genetic material.

-

Ames Test: A bacterial reverse mutation assay to detect point mutations.

-

In Vitro Chromosomal Aberration Test: Evaluates the potential to cause structural damage to chromosomes in mammalian cells.

-

In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.

General Toxicology

These studies evaluate the toxicological effects of the drug after single and repeated administrations in both rodent and non-rodent species.

-

Single-Dose Toxicity: Determines the effects of a single, high dose and helps identify the maximum tolerated dose (MTD).

-

Repeat-Dose Toxicity: The drug is administered daily for a specified duration (e.g., 28 or 90 days) to characterize toxicity from longer-term exposure. These studies identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Toxicokinetics: Plasma concentrations of the drug are measured during toxicology studies to correlate exposure levels with observed toxic effects.

Reproductive and Developmental Toxicology

These studies assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Conclusion

This compound is a selective dual inhibitor of NaV1.2 and NaV1.6 channels with a well-defined pharmacological profile and mechanism of action. It effectively suppresses neuronal hyperexcitability in preclinical models, demonstrating its potential as an anti-seizure agent. However, the compound's development was halted at the preclinical stage. Consequently, comprehensive public data from formal, regulatory-guideline toxicology and safety pharmacology studies are unavailable. The information presented here, based on published pharmacological research, provides a foundational understanding of the compound's preclinical characteristics for scientific and drug development professionals.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

XPC-5462 for Epilepsy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of XPC-5462, a novel voltage-gated sodium (NaV) channel inhibitor with potential applications in epilepsy research and treatment. This compound exhibits a unique selectivity profile, potently inhibiting NaV1.2 and NaV1.6 channels, which are crucial for the initiation and propagation of action potentials in excitatory neurons. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, and offers detailed experimental protocols for its investigation. Furthermore, it includes visualizations of its signaling pathway and experimental workflows to facilitate comprehension and future research.

Introduction

Voltage-gated sodium channels are critical regulators of neuronal excitability and established targets for anti-seizure medications (ASMs).[1][2] However, many existing ASMs non-selectively target various NaV channel isoforms, which can limit their efficacy and contribute to adverse effects.[1][2] this compound represents a new class of NaV inhibitors with a distinct selectivity profile, targeting both NaV1.2 and NaV1.6 channels.[3][4] These channels are predominantly expressed in excitatory pyramidal neurons, and their inhibition offers a promising strategy for selectively reducing neuronal hyperexcitability in epilepsy.[1][2] This guide aims to provide researchers with a comprehensive resource on the preclinical data and methodologies for studying this compound.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the voltage-sensing domain IV (VSD-IV) of the NaV channel alpha subunit.[3] This interaction is state-dependent, with this compound showing a strong preference for the inactivated state of the channel.[3][4] By stabilizing the channel in its inactivated state, this compound prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby reducing neuronal firing.[1][2] This mechanism is distinct from traditional ASMs that often target the channel's pore.[4] The high selectivity for NaV1.2 and NaV1.6 over other isoforms, such as NaV1.1 (predominantly in inhibitory interneurons) and NaV1.5 (the cardiac isoform), suggests a potentially improved therapeutic window with a reduced risk of cardiac side effects.[4]

Quantitative Data

The following tables summarize the key in vitro and ex vivo quantitative data for this compound.

Table 1: In Vitro Potency of this compound on Human NaV Channels

| Channel Isoform | IC50 (μM) [95% CI] |

| NaV1.2 | 0.0109 [0.00968–0.0122] |

| NaV1.6 | 0.0103 [0.00921–0.0115] |

| NaV1.1 | >10 |

| NaV1.5 | >10 |

| Data from automated patch-clamp electrophysiology on HEK293 cells expressing the respective human NaV channel isoforms.[3][4] |

Table 2: Ex Vivo Efficacy of this compound in Mouse Brain Slice Seizure Models

| Seizure Model | Effect of this compound |

| 0-Mg2+ induced | Significant reduction in epileptiform discharges |

| 4-AP induced | Significant reduction in epileptiform discharges |

| Data from electrophysiological recordings in acute mouse brain slices.[3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is for determining the potency and mechanism of action of this compound on specific NaV channel isoforms expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the human NaV channel isoform of interest (e.g., NaV1.2, NaV1.6).

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the target NaV channel to 50-80% confluency. On the day of recording, detach cells using a gentle enzyme-free dissociation solution and re-plate onto glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with external solution at room temperature.

-

Establish a gigaohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -120 mV.

-

Apply voltage protocols to elicit NaV channel currents. A typical protocol to assess potency involves a depolarizing step to 0 mV for 20 ms.

-

Establish a stable baseline recording of the sodium current.

-

Perfuse the recording chamber with increasing concentrations of this compound dissolved in the external solution.

-

Record the sodium current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each concentration of this compound.

-

Normalize the current to the baseline recording.

-

Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Ex Vivo Brain Slice Seizure Models

This protocol describes the induction of epileptiform activity in acute brain slices to assess the anti-seizure potential of this compound.

Materials:

-

C57BL/6 mice (P21-P30).

-

Vibratome for tissue slicing.

-

Slicing Solution (ice-cold, oxygenated with 95% O2 / 5% CO2): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, 2 CaCl2.

-

Recording aCSF (oxygenated with 95% O2 / 5% CO2): (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, 2 CaCl2.

-

0-Mg2+ aCSF: Recording aCSF with MgSO4 omitted.

-

4-AP aCSF: Recording aCSF with 100 μM 4-aminopyridine (B3432731) (4-AP) added.

-

Submerged recording chamber.

-

Extracellular field potential recording electrodes.

Procedure:

-

Animal Anesthesia and Brain Extraction: Anesthetize the mouse with isoflurane (B1672236) and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

-

Slicing: Prepare 300-400 μm thick coronal or horizontal brain slices containing the hippocampus and/or cortex using a vibratome in ice-cold slicing solution.

-

Recovery: Transfer the slices to a holding chamber with oxygenated recording aCSF at 32-34°C for at least 1 hour.

-

Recording:

-

Transfer a single slice to the submerged recording chamber and perfuse with oxygenated recording aCSF at 32-34°C.

-

Place an extracellular recording electrode in the CA1 or cortical layer V to record local field potentials.

-

Establish a stable baseline recording for 10-20 minutes.

-

-

Induction of Epileptiform Activity:

-

0-Mg2+ Model: Switch the perfusion to the 0-Mg2+ aCSF. Epileptiform discharges should appear within 10-20 minutes.

-

4-AP Model: Switch the perfusion to the 4-AP aCSF. Epileptiform activity will typically commence within 5-15 minutes.

-

-

Drug Application: Once stable epileptiform activity is established, perfuse the slice with the seizure-inducing aCSF containing the desired concentration of this compound.

-

Data Analysis:

-

Record for at least 20-30 minutes in the presence of this compound.

-

Analyze the frequency, duration, and amplitude of the epileptiform discharges before and after drug application.

-

Conclusion

This compound is a promising investigational compound for epilepsy research due to its potent and selective inhibition of NaV1.2 and NaV1.6 channels. Its distinct mechanism of action, which involves the stabilization of the inactivated channel state, offers a differentiated approach compared to existing anti-seizure medications. The data presented in this guide highlight its potential to selectively dampen neuronal hyperexcitability in excitatory circuits. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and similar isoform-selective NaV channel inhibitors in the context of epilepsy.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (NaV) are the fundamental drivers of electrical signaling in the nervous system, responsible for the initiation and propagation of the action potential (AP). Among the various isoforms, NaV1.2 (encoded by the SCN2A gene) and NaV1.6 (encoded by the SCN8A gene) are prominently expressed in the central nervous system, particularly in excitatory neurons.[1][2] While structurally similar, these two channels exhibit distinct biophysical properties, subcellular localizations, and regulatory mechanisms that assign them unique and critical roles in shaping neuronal excitability. Understanding this functional dichotomy is paramount for deciphering the complexities of neural computation and for developing targeted therapeutics for a range of neurological disorders, including epilepsy and neurodevelopmental conditions.[1][3] This guide provides a detailed examination of the core functions of NaV1.2 and NaV1.6, supported by quantitative data, experimental methodologies, and pathway visualizations.

I. Differential Subcellular Localization: A Tale of Two Domains

The distinct roles of NaV1.2 and NaV1.6 begin with their precise and largely non-overlapping placement within the neuron.[4][5] This strategic positioning dictates their influence on the action potential.

-

NaV1.6: This channel is highly concentrated at the most distal part of the axon initial segment (AIS), the neuron's trigger zone, and at the nodes of Ranvier along myelinated axons.[6][7][8][9] This localization makes it the primary channel responsible for initiating the action potential.[8][10]

-

NaV1.2: In mature neurons, NaV1.2 has a higher relative density in the proximal region of the AIS, closer to the soma.[4][7][9] It is also the predominant isoform in the somatodendritic compartment, particularly in distal dendrites.[4][6][8] This placement is critical for the retrograde propagation of the action potential back to the soma and for boosting dendritic signals.[6][10]

Interestingly, a developmental switch occurs, with NaV1.2 being the primary channel at the AIS in early development before being largely replaced by NaV1.6 in mature neurons.[7]

II. Biophysical Properties and Quantitative Comparison

The functional specialization of NaV1.2 and NaV1.6 arises from fundamental differences in their gating kinetics and current characteristics. NaV1.6 is considered the "low-threshold" channel, activating at more hyperpolarized potentials, while NaV1.2 is the "high-threshold" channel, requiring greater depolarization to open.[10]

| Biophysical Property | NaV1.2 | NaV1.6 | Significance in Neuronal Excitability |

| V1/2 of Activation | More Depolarized (~ -20 to -25 mV)[11] | More Hyperpolarized (~ -35 to -40 mV)[11] | NaV1.6's lower activation threshold makes it ideal for initiating the AP in the distal AIS.[10] |

| V1/2 of Inactivation | More Depolarized (~ -65 to -70 mV)[11] | More Hyperpolarized (~ -80 to -85 mV)[11] | NaV1.2 is more available to open at depolarized potentials, supporting AP backpropagation.[11] |

| Persistent Current (INaP) | Smaller Amplitude[11][12] | 2-fold Larger Amplitude[11][12] | The larger INaP of NaV1.6 contributes to repetitive firing and can be a factor in hyperexcitability states.[12][13] |

| Resurgent Current (INaR) | Can be produced in some neuronal backgrounds[11] | Robustly Produced[14][15] | The prominent INaR of NaV1.6 is crucial for enabling sustained, high-frequency firing by reducing the refractory period.[12][14] |

| Inactivation Kinetics | Slower onset; greater accumulation of inactivation at high frequencies[11] | Faster onset; more resistant to use-dependent inactivation[11] | NaV1.6 is better suited for sustained high-frequency AP firing.[11] |

| Table 1: Comparative summary of the biophysical properties of NaV1.2 and NaV1.6. Data are compiled from studies using mammalian expression systems.[11][12] |

III. Distinct Roles in Action Potential Dynamics

The interplay between localization and biophysical properties results in a clear division of labor during an action potential.

-

AP Initiation (NaV1.6): A depolarizing input reaching the AIS first activates the low-threshold NaV1.6 channels concentrated in the distal region. This generates the initial, rapid influx of sodium that triggers the AP.[6][8] Reducing NaV1.6 density leads to a depolarized AP threshold and a slower rate of rise (dV/dt).[6]

-

AP Backpropagation (NaV1.2): Once initiated, the AP propagates in two directions. It moves forward (orthodromically) down the axon via NaV1.6 channels at the nodes of Ranvier.[6][8] Simultaneously, it propagates backward (antidromically) into the soma and dendrites. This backpropagation is heavily dependent on the higher-threshold NaV1.2 channels located in the proximal AIS and somatodendritic compartment.[6][10] Reducing NaV1.2 density impairs this backpropagation, affecting the peak AP amplitude and velocity in the soma without altering the initial AP threshold.[6]

IV. Modulation by Signaling Pathways

The function of NaV1.2 and NaV1.6 is not static but is dynamically regulated by various intracellular signaling cascades, allowing neurons to fine-tune their excitability.

-

NaV1.2: Is a known target for modulation by Protein Kinase A (PKA) and Protein Kinase C (PKC).[12] Phosphorylation by these kinases generally leads to a reduction in peak sodium current and an enhancement of slow inactivation, thereby dampening excitability.[12]

-

NaV1.6: Appears relatively resistant to modulation by PKA and PKC.[12][16] However, it is potently regulated by other kinases. Ca2+/calmodulin-dependent protein kinase II (CaMKII) enhances NaV1.6 currents and neuronal excitability.[17] Conversely, p38 mitogen-activated protein kinase (MAPK), often activated by cellular stress or injury, reduces NaV1.6 current density.[18] Glycogen synthase kinase-3 (GSK3) and post-translational modifications like palmitoylation also regulate NaV1.6 activity.[7][16]

V. Experimental Protocols

Dissecting the specific contributions of NaV1.2 and NaV1.6 requires precise experimental techniques.

A. Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the biophysical properties of ion channels.[19][20]

-

Objective: To record sodium currents from cells expressing NaV1.2 or NaV1.6, either endogenously (neurons) or in heterologous systems (HEK293, ND7/23 cells).[21]

-

Methodology (Whole-Cell Voltage-Clamp):

-

Preparation: Prepare acute brain slices or cultured neurons. For heterologous expression, transfect cell lines with plasmids containing the SCN2A or SCN8A cDNA.

-

Solutions:

-

External Solution (ACSF-like, in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose. To isolate sodium currents, potassium and calcium channel blockers (e.g., TEA, 4-AP, CdCl₂) are added.[20]

-

Internal (Pipette) Solution (in mM): 130 KCl (or CsF to block K⁺ channels), 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA. pH adjusted to 7.3.[20]

-

-

Recording:

-

A glass micropipette filled with internal solution is pressed against the cell membrane to form a high-resistance (>1 GΩ) "gigaseal".[20][22]

-

The membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).[22]

-

The membrane potential is "clamped" at a holding potential (e.g., -90 mV) where channels are closed.

-

A series of depolarizing voltage steps are applied to elicit channel opening and record the resulting sodium current. Specific voltage protocols are used to measure parameters like the voltage-dependence of activation and steady-state inactivation.[23]

-

-

-

Data Analysis: Current amplitudes are plotted against voltage to generate I-V curves. Conductance and inactivation curves are fitted with Boltzmann functions to determine V1/2 values.

B. Immunohistochemistry

-